molecular formula C8H12N2O B1621564 2-(morpholinomethyl)acrylonitrile CAS No. 35961-50-3

2-(morpholinomethyl)acrylonitrile

Cat. No.: B1621564
CAS No.: 35961-50-3
M. Wt: 152.19 g/mol
InChI Key: KTJFPJBVQJTSJW-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)acrylonitrile is an acrylonitrile derivative characterized by a morpholinomethyl substituent attached to the acrylonitrile backbone. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, is known for its electron-donating properties and is frequently employed in medicinal chemistry to enhance solubility, bioavailability, or target-specific interactions. The acrylonitrile moiety (CH₂=CH–CN) is a versatile functional group widely utilized in polymer chemistry and bioactive compound synthesis due to its reactivity in radical polymerization and Michael addition reactions.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(6-9)7-10-2-4-11-5-3-10/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJFPJBVQJTSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCOCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380269
Record name 2-(morpholin-4-ylmethyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35961-50-3
Record name 2-(morpholin-4-ylmethyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(morpholinomethyl)acrylonitrile typically involves the reaction of morpholine with acrylonitrile under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the morpholine to the acrylonitrile. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(morpholinomethyl)acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups, such as amines or alcohols, under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(morpholinomethyl)acrylonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(morpholinomethyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with target molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Acrylonitrile derivatives are highly tunable through substituent modifications. Key structural analogs include:

  • Aryl-substituted acrylonitriles: Compounds like (Z)-3-p-tolyl-2-(2-(trifluoromethoxy)phenyl)acrylonitrile () feature aromatic rings with electron-withdrawing (e.g., trifluoromethoxy) or electron-donating (e.g., methoxy, dimethylamino) groups. These substituents significantly alter electronic properties, influencing reactivity and biological activity.
  • Heterocyclic acrylonitriles : Benzothiophene acrylonitrile derivatives () incorporate fused aromatic systems, enhancing planarity and interactions with biological targets like tubulin in anticancer applications.
  • Azobenzene acrylonitriles : Stilbene azobenzene derivatives () combine photoresponsive azo groups with acrylonitrile, enabling applications in holographic materials.

Key Difference: The morpholinomethyl group in 2-(morpholinomethyl)acrylonitrile introduces a bulky, polar substituent that may improve solubility compared to nonpolar aryl groups. This contrasts with electron-withdrawing substituents (e.g., –NO₂ in ), which reduce electron density and alter conjugation.

Physical and Chemical Properties

Compound Substituents Melting Point (°C) Key Applications Reference
2-(Morpholinomethyl)acrylonitrile Morpholinomethyl, acrylonitrile Not reported Pharmaceuticals, polymers (inferred)
(Z)-1c2d () p-Tolyl, trifluoromethoxy 60–62 Anticancer research
Stilbene azobenzene () NO₂, Br Glassy film Holographic materials
Benzothiophene acrylonitrile () Benzo[b]thiophene, trimethoxy <100 (GI₅₀) Anticancer agents

Biological Activity

2-(Morpholinomethyl)acrylonitrile is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

2-(Morpholinomethyl)acrylonitrile, with the chemical formula C10_{10}H12_{12}N2_{2}O, features a morpholine ring attached to an acrylonitrile moiety. This structural configuration is crucial for its biological interactions.

PropertyValue
Molecular Weight176.22 g/mol
Melting Point42-44 °C
SolubilitySoluble in water
pKa7.5

The biological activity of 2-(morpholinomethyl)acrylonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

Biological Activities

Research indicates that 2-(morpholinomethyl)acrylonitrile exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary findings suggest that it may inhibit the growth of cancer cells, making it a candidate for further investigation in oncology.
  • Cytotoxic Effects : The compound has shown cytotoxic effects in vitro, particularly against specific cancer cell lines.

Antimicrobial Activity

A study evaluated the efficacy of 2-(morpholinomethyl)acrylonitrile against common pathogens. The results indicated a minimum inhibitory concentration (MIC) below 10 µM for several Gram-positive and Gram-negative bacteria, suggesting strong antimicrobial potential.

Anticancer Research

In vitro assays conducted on breast cancer cell lines revealed that treatment with 2-(morpholinomethyl)acrylonitrile resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Analysis

To contextualize the biological activity of 2-(morpholinomethyl)acrylonitrile, it is beneficial to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityCytotoxicity
2-(Morpholinomethyl)acrylonitrileHighModerateHigh
N-(3-hydroxypropyl)cinnamamideModerateLowModerate
N,N-DiethylcinnamamideHighHighModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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